N-(1,3,4-THIADIAZOL-2-YL)-[1,1'-BIPHENYL]-4-CARBOXAMIDE
Description
N-(1,3,4-Thiadiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide is a heterocyclic compound featuring a biphenyl core substituted at the para position with a carboxamide group linked to a 1,3,4-thiadiazole ring. The 1,3,4-thiadiazole moiety is known for electron-withdrawing effects, which may enhance metabolic stability and influence binding interactions in biological systems .
Properties
IUPAC Name |
4-phenyl-N-(1,3,4-thiadiazol-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3OS/c19-14(17-15-18-16-10-20-15)13-8-6-12(7-9-13)11-4-2-1-3-5-11/h1-10H,(H,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPTFUPZPUPGWAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC3=NN=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(1,3,4-thiadiazol-2-yl)-[1,1’-biphenyl]-4-carboxamide typically involves the reaction of 2-amino-1,3,4-thiadiazole with 4-biphenylcarboxylic acid chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product .
Chemical Reactions Analysis
Substitution Reactions
The thiadiazole ring and amide groups enable various substitution reactions:
Key Findings :
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Nitrobenzaldehyde derivatives showed distinct IR patterns (e.g., C-N stretching at ~1495 cm⁻¹, N=O stretching at ~1372 cm⁻¹) .
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Substitution enhances bioactivity, as seen in anthelmintic and anticancer studies .
Oxidation and Reduction Reactions
The thiadiazole ring and amide group undergo redox transformations:
| Reaction Type | Reagents | Conditions | Outcome |
|---|---|---|---|
| Sulfur Oxidation | H₂O₂, KMnO₄ | Aqueous/organic solvents | Formation of sulfoxides/sulfones via oxidation of sulfur atoms |
| Carbonyl Reduction | NaBH₄, LiAlH₄ | Anhydrous conditions (e.g., THF) | Reduction of amide carbonyl to hydroxyl groups |
Mechanistic Insight :
-
Oxidation at sulfur alters electron density, influencing biological activity (e.g., EGFR binding affinity).
-
Reduction of amide groups may modulate solubility or target binding.
Coupling Reactions
Amide bond formation is critical for linking the thiadiazole and biphenyl moieties:
| Reagents | Conditions | Yield | Purification |
|---|---|---|---|
| DCC/DMAP | Dichloromethane, 0°C–rt | 78–87% | Recrystallization (ethanol) |
| N,N’-dicyclohexylcarbodiimide | Organic solvents, catalytic DMAP | Chromatography |
Characterization Data
Experimental data from related compounds provide insights into structural verification:
Biological Implications
Reactivity correlates with biological activity:
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Anticancer Potential : Thiadiazole derivatives exhibit EGFR binding (e.g., -48.909 kcal/mol docking energy) .
-
Antioxidant Activity : Derivatives with phenol groups show DPPH inhibition up to 155.54% .
-
Anthelmintic Activity : Nitro groups induce worm paralysis via metabolic interference .
This compound’s reactivity highlights its versatility in medicinal chemistry, particularly for designing anticancer and antimicrobial agents. Further studies on substitution patterns and redox modifications could optimize its therapeutic potential.
Scientific Research Applications
Anticancer Activity
Numerous studies have demonstrated the anticancer properties of thiadiazole derivatives, including N-(1,3,4-thiadiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide. The mechanism of action typically involves the inhibition of key enzymes involved in tumor proliferation.
Case Study: Inhibition of Cancer Cell Lines
- Cell Lines Tested : MCF-7 (breast cancer), A549 (lung cancer), and K562 (leukemia).
- IC50 Values :
- MCF-7: 0.28 µg/mL
- A549: 0.52 µg/mL
- K562: 7.4 µM
These values indicate potent anticancer activity, suggesting that modifications in the thiadiazole structure can enhance efficacy against specific cancer types .
| Cell Line | IC50 Value (µg/mL) | Activity |
|---|---|---|
| MCF-7 | 0.28 | High |
| A549 | 0.52 | Moderate |
| K562 | 7.4 | Moderate |
Anti-inflammatory Effects
Thiadiazole derivatives have shown promise in modulating inflammatory pathways. The compound may inhibit the IL-6/JAK/STAT3 signaling pathway, which is crucial in inflammatory responses and cancer progression.
Biochemical Pathways Affected
- IL-6/JAK/STAT3 Pathway : Inhibition leads to decreased cell proliferation.
Synthesis and Derivatives
The synthesis of this compound typically involves reactions between thiadiazole derivatives and biphenyl carboxylic acids under controlled conditions.
Antimicrobial Properties
Research indicates that thiadiazole derivatives exhibit antimicrobial activity against various pathogens. This opens avenues for developing new antibiotics or antifungal agents.
Agricultural Uses
The compound's ability to inhibit specific enzymes can be exploited in agricultural settings to develop herbicides or pesticides that target plant pathogens without harming beneficial organisms.
Mechanism of Action
The mechanism of action of N-(1,3,4-thiadiazol-2-yl)-[1,1’-biphenyl]-4-carboxamide involves its interaction with specific molecular targets. In antimicrobial applications, the compound disrupts the cell membrane integrity of bacteria and fungi, leading to cell death . In anticancer applications, it induces apoptosis in cancer cells by activating specific signaling pathways .
Comparison with Similar Compounds
Structural Analogues with Biphenyl and Heterocyclic Moieties
Compound A : 2,2'-[(3,3'-Dichloro[1,1'-biphenyl]-4,4'-diyl)bis(azo)]bis[N-(4-chloro-2,5-dimethoxyphenyl)-3-oxobutyramide] ()
- Key Features :
- Biphenyl backbone with dichloro substituents.
- Azo (-N=N-) linkage and 3-oxobutyramide side chains.
- Comparison: The azo group introduces photochemical reactivity, unlike the stable carboxamide-thiadiazole linkage in the target compound.
Compound B : 1-(4-Phenyl-1,3-thiazol-2-yl)-5-(trifluoromethyl)-N-[3-(trifluoromethyl)benzyl]-1H-pyrazole-4-carboxamide ()
- Key Features :
- Thiazole and pyrazole heterocycles.
- Trifluoromethyl groups on both the benzyl and pyrazole rings.
- Comparison :
Heterocyclic Carboxamide Derivatives
Compound C : N-(3,4-Dimethylphenyl)-2-(1,1-dioxo-1λ⁶,4-thiazinan-4-yl)benzenecarboxamide ()
- Key Features :
- Thiomorpholine-1,1-dioxide ring fused to a benzene-carboxamide.
- 3,4-Dimethylphenyl substituent.
- Comparison: The sulfone group in the thiomorpholine ring increases polarity compared to the thiadiazole in the target compound.
Compound D : N-[3-(Dimethylamino)propyl]-4-(4-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-yl)benzenecarboxamide ()
- Key Features: Thiazole ring linked to a trifluoromethylphenyl group. Dimethylaminopropyl side chain.
- Comparison: The dimethylaminopropyl group introduces basicity, which may improve solubility in acidic environments. The trifluoromethylphenyl-thiazole system offers enhanced π-π stacking interactions compared to the biphenyl-thiadiazole core .
Tabulated Comparison of Key Properties
*Predicted based on substituent effects.
Biological Activity
N-(1,3,4-thiadiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide is a compound that has garnered attention in pharmaceutical research due to its diverse biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
This compound features a thiadiazole ring fused with a biphenyl moiety. The presence of the thiadiazole ring is significant as it is known for various pharmacological activities. The molecular formula is with a molecular weight of approximately 284.35 g/mol .
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Anticonvulsant Activity : Thiadiazole derivatives are often evaluated for their anticonvulsant properties. Research indicates that modifications in the thiadiazole structure can enhance anticonvulsant efficacy. For instance, compounds with specific substitutions on the thiadiazole ring have shown promising results in preclinical models .
- Antimicrobial Properties : Thiadiazole derivatives have exhibited significant antibacterial and antifungal activities. The mechanism often involves disrupting microbial cell wall synthesis or inhibiting essential enzymes .
- Anticancer Potential : Some studies have indicated that thiadiazole derivatives can inhibit cancer cell proliferation by targeting specific pathways such as apoptosis and cell cycle regulation. For example, compounds designed based on the thiadiazole scaffold have demonstrated inhibitory effects on Bcl-2-expressing cancer cell lines .
Anticonvulsant Studies
A notable study evaluated several 1,3,4-thiadiazole derivatives for their anticonvulsant activity using established models like the maximal electroshock (MES) and pentylenetetrazol (PTZ) tests. The results indicated that certain derivatives exhibited protective indices comparable to standard anticonvulsants such as phenytoin and carbamazepine .
| Compound | ED50 (mg/kg) | Protective Index |
|---|---|---|
| This compound | 33 | 6.5 |
| Phenytoin | 7 | 7 |
| Carbamazepine | 11 | 11 |
Antimicrobial Activity
In vitro studies have demonstrated that this compound exhibits antimicrobial activity against various bacterial strains. The minimum inhibitory concentration (MIC) values were found to be in the range of 3.91–15.62 μg/mL against Gram-positive bacteria .
| Bacterial Strain | MIC (μg/mL) |
|---|---|
| Micrococcus luteus | 3.91 |
| Bacillus spp. | 7.81 |
| Streptococcus spp. | 15.62 |
Anticancer Activity
Research into the anticancer properties of similar thiadiazole compounds revealed their effectiveness in inhibiting cell growth in various cancer cell lines. For instance, derivatives targeting Bcl-2 showed IC50 values in the low micromolar range against breast cancer cell lines .
Q & A
Q. Table 1: Representative Synthesis Data
| Amine Component | Purification Method | Yield (%) | Reference |
|---|---|---|---|
| Cyclooctylamine | Flash Chromatography | 50 | |
| Bicyclo[3.2.1]octan-3-amine | Flash Chromatography | 77 |
Which spectroscopic techniques are critical for confirming the structural integrity of this compound?
Methodological Answer:
- ¹H NMR : Aromatic protons in the biphenyl moiety appear as multiplets (δ 7.35–7.85 ppm), while the thiadiazole NH resonates as a singlet (~δ 12.5 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., calculated vs. observed m/z for analogs: ±0.01 Da accuracy) .
- Elemental Analysis : Validates empirical formulas (e.g., C, H, N within ±0.4% of theoretical values) .
What biological targets or pathways are associated with this compound, and how are they validated experimentally?
Methodological Answer:
- STING Inhibition : Analogs like SN-011 (a biphenyl carboxamide derivative) inhibit STING signaling (IC₅₀ = 76 nM) via competitive binding assays and NF-κB/IRF3 reporter gene systems .
- TRP Channel Modulation : Structural analogs act as TRPC antagonists, validated using calcium flux assays and patch-clamp electrophysiology .
- Receptor Binding Studies : Radioligand displacement assays (e.g., 5-HT1D receptor antagonism in analogs) quantify affinity .
How do structural modifications (e.g., substituent variations) impact its bioactivity?
Methodological Answer:
SAR studies employ:
- Core Modifications : Replacing the thiadiazole with pyridine or triazole alters steric bulk, affecting target binding (e.g., ILOE-based SAR in biphenyl sulfonamide analogs) .
- Substituent Effects : Electron-withdrawing groups (e.g., -Cl, -CF₃) on the biphenyl ring enhance metabolic stability but may reduce solubility. For example, dichloro-substituted analogs show improved STING inhibition .
- Computational Modeling : Molecular docking (e.g., AutoDock Vina) predicts binding poses in STING’s cyclic dinucleotide pocket .
What in vivo toxicity profiles have been reported, and what models are used for assessment?
Methodological Answer:
- Acute Toxicity : Subcutaneous (sc) and intravenous (iv) administration in rats (TDLo = 1.6–10 mg/kg) reveal dose-dependent organ toxicity. Endpoints include histopathology (e.g., liver necrosis) and serum biomarkers (ALT/AST) .
- Subchronic Studies : Repeat-dose protocols (14–28 days) evaluate cumulative effects, with necropsy and hematological analysis .
- Safety Margins : Therapeutic indices (LD₅₀/ED₅₀) are calculated using rodent models for preclinical risk assessment .
What analytical challenges arise in quantifying impurities or degradation products?
Methodological Answer:
- HPLC-MS : Reverse-phase C18 columns (e.g., Agilent Zorbax) with UV/vis (254 nm) and ESI-MS detect trace impurities (≤0.1%) .
- Forced Degradation Studies : Acid/alkali hydrolysis (0.1M HCl/NaOH, 70°C) identifies labile sites (e.g., amide bond cleavage) .
- Stability-Indicating Methods : Accelerated storage (40°C/75% RH) combined with LC-MS/MS monitors degradation pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
